molecular formula C7H12F3NO4 B1450729 (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid CAS No. 2059910-51-7

(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid

Cat. No. B1450729
M. Wt: 231.17 g/mol
InChI Key: NHBCIYJPOZSTFJ-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid” is an amino acid derivative . It has a CAS Number of 2059910-51-7 and a molecular weight of 231.17 . It is also known as L-AMBA. The compound is widely used in the field of scientific research.


Molecular Structure Analysis

The IUPAC name of the compound is ®-4-amino-3-methylbutanoic acid–2,2,2-trifluoroacetic acid (1/1) . The InChI code is 1S/C5H11NO2.C2HF3O2/c1-4(3-6)2-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1 .


Physical And Chemical Properties Analysis

The compound is in the form of an oil . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Organic Synthesis

    • TFA is widely used in organic synthesis . It can facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations and trifluoroalkylations .
    • TFA is stronger than acetic acid, having an acid ionization constant of pKA 0.23 . This property makes it a useful reagent in protection group chemistry and specific cleavage adjustment in peptide synthesis .
  • Mass Spectrometry

    • TFA is used in mass spectrometry .
  • NMR Spectroscopy

    • TFA is used in NMR spectroscopy .
  • Environmental Studies

    • TFA is a known and persistent pollutant in the environment .
    • Production from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) has been a known source for some time .
  • Pharmaceuticals

    • TFA is used as a building block for active pharmaceutical ingredients .
  • High-Performance Coatings and Surface Treatment

    • TFA is used in high-performance coatings and surface treatment of glass and other surfaces .
  • Electrofluorination

    • TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
  • Air Pollutants and Human Health

    • TFA is a known and persistent pollutant in the environment .
    • The current transition from HFCs to HFOs (hydrofluoroolefins) is beneficial from a global warming viewpoint because HFOs are much shorter-lived and pose a much smaller threat in terms of warming .
  • Perfluorinated Carboxylic Acid

    • TFA is the shortest-chain species of perfluorinated carboxylic acid (PFCA) and the broader family of perfluorinated carboxylates .
  • Electrofluorination

    • TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
  • Air Pollutants and Human Health

    • TFA is a known and persistent pollutant in the environment .
    • The current transition from HFCs to HFOs (hydrofluoroolefins) is beneficial from a global warming viewpoint because HFOs are much shorter-lived and pose a much smaller threat in terms of warming .
  • Perfluorinated Carboxylic Acid

    • TFA is the shortest-chain species of perfluorinated carboxylic acid (PFCA) and the broader family of perfluorinated carboxylates .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3R)-4-amino-3-methylbutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.C2HF3O2/c1-4(3-6)2-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBCIYJPOZSTFJ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid
Reactant of Route 2
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid
Reactant of Route 3
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid
Reactant of Route 4
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid
Reactant of Route 5
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid
Reactant of Route 6
(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid

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